4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol
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Overview
Description
“4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol” is a biochemical compound with the molecular formula C13H11BrClNO and a molecular weight of 312.59 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol” features strong intramolecular O-H⋯N hydrogen bonds that generate S(6) ring motifs . The crystal structure features short intermolecular Br⋯Br and Cl⋯Cl contacts . The dihedral angle between the substituted benzene rings is 43.90 (11)° .Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies . The crystal structure of the compound provides valuable information about its molecular structure and atomic coordinates . This information can be used to understand the compound’s physical properties and reactivity.
Synthesis of Other Compounds
“4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol” can be used as a reagent in the synthesis of other complex compounds . For example, it has been used in the synthesis of "7-arylbenzo" .
Pesticide Metabolite
The compound is a biologically inactive metabolite of profenofos, an organophosphorus pesticide . Understanding the metabolic pathways of pesticides can help in assessing their environmental impact and toxicity.
Enzyme-Catalyzed Copolymerization
The compound undergoes enzyme-catalyzed copolymerization with phenols, catalyzed by the extracellular laccase of the fungus Rhizoctonia praticola . This process can be used to create new materials with unique properties.
Design and Development of New Materials
The compound can be used in the design and development of new materials involving 1,2,4-triazole systems . These systems have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Insecticides and Acaricides
The compound is a key intermediate for the synthesis of chlorfenapyr, a commonly used pesticide with low toxicity . Chlorfenapyr is an aryl pyrrole insecticide and acaricide .
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki-miyaura coupling reactions , which suggests it may interact with its targets through a similar mechanism.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura coupling reactions suggests it may influence pathways related to carbon-carbon bond formation.
properties
IUPAC Name |
4-bromo-2-[(4-chloroanilino)methyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-10-1-6-13(17)9(7-10)8-16-12-4-2-11(15)3-5-12/h1-7,16-17H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVDYVJXKKDEPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol |
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